molecular formula C18H19IN2O4S B345871 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine CAS No. 873579-99-8

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine

Cat. No. B345871
CAS RN: 873579-99-8
M. Wt: 486.3g/mol
InChI Key: GCCUDOKZJNVUFV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine, also known as BDF-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine involves its binding to serotonin receptors in the brain. Specifically, 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine has been found to bind to the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine has also been found to bind to the 5-HT2A receptor subtype, which is involved in the regulation of cognition, perception, and hallucinations.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine has been found to have various biochemical and physiological effects. It has been found to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine has also been found to modulate the activity of various neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.

Advantages and Limitations for Lab Experiments

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine has several advantages for lab experiments. It has high affinity and selectivity for serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological processes. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine is also relatively easy to synthesize and has good stability in solution. However, 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experimental setups. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine also has a relatively short half-life in vivo, which can limit its usefulness for long-term studies.

Future Directions

There are several future directions for research on 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine. One area of research is the development of new radioligands based on 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine for imaging studies of serotonin receptors in the brain. Another area of research is the investigation of the role of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine in various physiological processes, such as learning and memory, mood regulation, and appetite control. Additionally, there is potential for the development of new therapeutic agents based on the structure of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine involves the reaction of 1-(1,3-benzodioxol-5-yl)propan-2-amine with 4-iodobenzenesulfonyl chloride in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then treated with piperazine to yield the final product. The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine has been optimized to yield high purity and high yield.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine has been found to have various scientific research applications. It has been studied for its potential as a radioligand for imaging studies of serotonin receptors in the brain. 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine has also been studied for its potential as a tool for studying the role of serotonin receptors in various physiological processes, such as learning and memory, mood regulation, and appetite control.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O4S/c19-15-2-4-16(5-3-15)26(22,23)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCUDOKZJNVUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine

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